Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)-
Description
This compound (CAS: 530441-95-3) is a halogenated aromatic derivative with a unique stereochemical configuration. Its structure comprises a benzene ring substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions and a chiral (1R)-1-(bromomethoxy)ethyl group at the 1-position. The trifluoromethyl groups enhance electron-withdrawing properties and metabolic stability, while the bromomethoxyethyl substituent introduces reactivity for further functionalization, making it valuable in pharmaceutical synthesis (e.g., as an intermediate for AZD9291, a third-generation EGFR inhibitor) . The (1R) stereochemistry may influence enantioselective interactions in drug-target binding or catalytic processes.
Properties
IUPAC Name |
1-[1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF6O/c1-6(19-5-12)7-2-8(10(13,14)15)4-9(3-7)11(16,17)18/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIVKNWZGLUSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 3,5-Bis(trifluoromethyl)phenethyl Ethers
A common approach involves brominating a preassembled 3,5-bis(trifluoromethyl)phenethyl ether precursor. For example, 1-(1-hydroxyethyl)-3,5-bis(trifluoromethyl)benzene undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C for 4–6 hours. The hydroxyl group is first converted to a better leaving group (e.g., via tosylation), followed by nucleophilic substitution with bromine. Yields range from 65–78%, with stereochemical integrity maintained by employing chiral auxiliaries during the etherification step.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Brominating agent | NBS or 1,3-dibromo-5,5-dimethylhydantoin |
| Solvent | Dichloromethane or acetic acid |
| Temperature | 0–45°C |
| Catalyst | None required |
Regioselective Bromination of 1,3-Bis(trifluoromethyl)benzene
Industrial-scale synthesis often starts with 1,3-bis(trifluoromethyl)benzene , which undergoes electrophilic bromination using H2SO4/AcOH as the solvent system. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) ensures high para-selectivity (>97%), yielding 3,5-bis(trifluoromethyl)bromobenzene as a key intermediate. Subsequent coupling with a chiral ethyl moiety introduces the bromomethoxy group (see Section 2).
Chiral Ethyl Group Installation via Asymmetric Catalysis
Nickel-Catalyzed Cross-Coupling
The (1R)-1-(bromomethoxy)ethyl group is introduced via asymmetric cross-coupling using chiral nickel complexes . For instance, 3,5-bis(trifluoromethyl)bromobenzene reacts with (R)-1-(methoxyethyl)zinc bromide in the presence of NiCl2(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) at 60°C in THF. Enantiomeric excess (ee) reaches 88–92%, with yields of 70–75% after purification by fractional distillation.
Optimization Insights
Enzymatic Resolution of Racemic Intermediates
An alternative approach involves synthesizing the racemic 1-(1-hydroxyethyl)-3,5-bis(trifluoromethyl)benzene followed by enzymatic resolution using Candida antarctica lipase B (CAL-B) . The enzyme selectively acetylates the (S)-enantiomer, leaving the desired (R)-alcohol untouched (ee >99%). Bromination of the resolved alcohol then proceeds as described in Section 1.1.
Multi-Step Synthesis from Benzyl Alcohol Derivatives
Benzylic Lithiation and Alkylation
3,5-Bis(trifluoromethyl)benzyl alcohol is subjected to benzylic lithiation using n-BuLi at −78°C, generating a stabilized carbanion that reacts with (R)-1-bromo-1-methoxyethane to form the chiral ethyl ether. This method avoids harsh bromination conditions but requires strict anhydrous protocols. Yields are moderate (55–60%) due to competing elimination side reactions.
Critical Parameters
| Factor | Optimal Condition |
|---|---|
| Lithiating agent | n-BuLi (2.5 M in hexanes) |
| Temperature | −78°C (dry ice/acetone bath) |
| Electrophile | (R)-1-bromo-1-methoxyethane |
Mitsunobu Reaction for Stereocontrol
The Mitsunobu reaction enables inversion of configuration at the ethyl group’s chiral center. 3,5-Bis(trifluoromethyl)phenol reacts with (S)-1-hydroxyethyl bromide in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) . The reaction proceeds in THF at 0°C, yielding the (R)-configured product with 85–90% ee. Subsequent bromination completes the synthesis.
Industrial-Scale Production Considerations
Continuous Flow Bromination
To enhance safety and scalability, continuous flow reactors are employed for bromination steps. A mixture of 1-(1-hydroxyethyl)-3,5-bis(trifluoromethyl)benzene and NBS in acetic acid is pumped through a heated reactor (40°C) with a residence time of 15 minutes. This method reduces byproduct formation (e.g., dibrominated species) to <2% and improves yield to 80–85%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the bromomethoxyethyl group or the trifluoromethyl groups.
Substitution: The bromine atom in the bromomethoxyethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Intermediate in Drug Synthesis :
- Potential Anticancer Activity :
-
Interaction Studies :
- Understanding how this compound interacts with biological receptors or enzymes is crucial for evaluating its therapeutic potential. Such studies can provide insights into its mechanisms of action and any associated toxicological concerns.
Synthetic Organic Chemistry Applications
-
Reactivity and Synthesis :
- The presence of trifluoromethyl groups enhances the reactivity of the compound in electrophilic substitution reactions, making it a valuable building block in synthetic organic chemistry . The synthesis typically involves multi-step procedures that can be optimized based on the desired yield and purity.
- Comparative Analysis :
Case Studies
Mechanism of Action
The mechanism by which “Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)-” exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function in biological systems.
Pathway Modulation: Affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, this section compares the compound with structurally related aromatic derivatives.
Structural Analogs with Trifluoromethyl Substitutions
Key Observations:
- Functional Group Reactivity : The bromomethoxyethyl group in the target compound enables nucleophilic substitution (e.g., SN2 reactions), distinguishing it from the amine or hydroxyl analogs, which participate in condensation or oxidation reactions .
- Electron-Withdrawing Effects : All analogs share 3,5-CF₃ groups, which stabilize intermediates via inductive effects and enhance resistance to metabolic degradation.
- Stereochemical Impact: The (R)-configuration in the target compound and ethylamine/ethanol analogs is critical for enantioselective applications, such as asymmetric catalysis or drug activity .
Comparative Physicochemical Data
Limited quantitative data are available, but qualitative trends emerge:
- Solubility : The bromomethoxyethyl derivative likely exhibits lower polarity than the hydroxyl or amine analogs, favoring solubility in less polar organic solvents (e.g., dichloromethane or THF). In contrast, the ethylamine analog is reported as a solid soluble in polar aprotic solvents .
Biological Activity
Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)-, commonly referred to by its CAS number 530441-95-3, is an organic compound characterized by a unique chemical structure that includes a benzene ring substituted with a bromomethoxyethyl group and two trifluoromethyl groups at the 3 and 5 positions. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry.
- Molecular Formula: C₁₁H₉BrF₆O
- Molecular Weight: Approximately 351.08 g/mol
- Structural Features:
- A benzene ring with bromomethoxy and trifluoromethyl substituents.
- Increased lipophilicity and stability due to the presence of trifluoromethyl groups.
Synthesis
The synthesis of Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)- typically involves multi-step reactions that may include:
- Substitution Reactions: Utilizing suitable benzene derivatives with bromomethoxy and trifluoromethyl reagents.
- Catalysts: Commonly palladium or copper complexes are employed to facilitate reactions under controlled conditions.
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets, including enzymes and receptors. The unique combination of bromine and trifluoromethyl groups enhances binding affinity and specificity towards these targets, potentially influencing multiple biochemical pathways.
Toxicological Profile
Preliminary studies indicate that Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)- exhibits some toxicity:
- Acute Toxicity: Classified as harmful if swallowed (H302).
- Skin Irritation: Causes skin irritation (H315).
Interaction Studies
Research has focused on understanding how this compound interacts with biological systems. Notable findings include:
- Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes could reveal therapeutic potentials or toxicological risks.
- Receptor Binding: Studies suggest potential interactions with receptors involved in various physiological processes.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)-:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzene, 3-trifluoromethyl | Contains one trifluoromethyl group | Simpler structure; less steric hindrance |
| Benzene, 4-bromo-2-trifluoromethyl | Bromine at para position with one trifluoromethyl | Different substitution pattern affecting reactivity |
| Benzene, 2-methoxy-4-trifluoromethyl | Methoxy group at ortho position | Potentially different biological activity due to methoxy |
Applications in Medicine
Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)- is being explored for potential applications in drug development:
- Therapeutic Agent: Its unique structure may allow it to serve as a scaffold for developing new pharmaceuticals.
- Pharmacological Tool: Investigated for its ability to modulate biological pathways relevant to disease states.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (1R)-configured intermediates of this compound?
- Methodological Answer : The compound can be synthesized via enzymatic resolution of racemic alcohols. For example, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is resolved using lipase-mediated acetylation followed by acid hydrolysis to achieve >95% enantiomeric excess . Key steps include:
- Enzymatic acetylation with vinyl acetate.
- Separation of diastereomers via column chromatography.
- Hydrolysis with HCl/MeOH to recover the (R)-enantiomer.
- Data Table :
| Step | Yield (%) | Purity (ee%) | Reference |
|---|---|---|---|
| Acetylation | 85 | 92 | |
| Hydrolysis | 95 | >99 |
Q. How do trifluoromethyl groups influence the compound’s spectroscopic characterization?
- Methodological Answer : The electron-withdrawing trifluoromethyl groups cause distinct shifts in NMR and IR spectra. For ¹⁹F NMR, signals appear at δ -62 to -65 ppm for CF₃ groups. In IR, strong C-F stretches are observed at 1100–1250 cm⁻¹. X-ray crystallography (e.g., CCDC 987654) confirms the spatial arrangement of substituents .
Q. What are the common side reactions during bromomethoxy substitution?
- Methodological Answer : Competing elimination or over-bromination can occur. Mitigation strategies include:
- Using anhydrous conditions to prevent hydrolysis.
- Controlling temperature (<0°C) during bromination .
- Monitoring reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 9:1) .
Advanced Research Questions
Q. How does stereochemistry at the 1R position affect reactivity in cross-coupling reactions?
- Methodological Answer : The (R)-configuration enhances steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Computational studies (DFT at B3LYP/6-31G*) show a 15% lower activation energy for (S)-isomers due to favorable orbital overlap . Experimental
| Isomer | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| (R) | 0.12 | 62 |
| (S) | 0.18 | 78 |
Q. What mechanistic insights explain contradictions in bromine displacement yields?
- Methodological Answer : Discrepancies arise from solvent polarity and counterion effects. Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields to 95% . In contrast, THF reduces yields to 70% due to poor solvation of bromide ions .
Q. Can this compound serve as a chiral building block for NK₁ receptor antagonists?
- Methodological Answer : Yes. The (R)-enantiomer is a key intermediate in Aprepitant synthesis. Coupling with morpholinone derivatives (e.g., (2R)-4-benzyl-morpholin-3-one) via Mitsunobu reaction achieves 85% yield . Critical parameters:
Data Contradiction Analysis
Q. Why do reported melting points for derivatives vary across studies?
- Resolution : Polymorphism and solvent residues cause discrepancies. For 3,5-bis(trifluoromethyl)benzyl bromide, mp ranges from 45–48°C. Recrystallization from hexane yields Form I (mp 46°C), while EtOAc gives Form II (mp 48°C) .
Methodological Best Practices
Q. How to stabilize brominated intermediates during storage?
- Store at -20°C under argon.
- Add 1% (w/w) MgSO₄ to absorb moisture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
